

A Technical Guide to the Discovery and Synthesis of Novel Oxazepane Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The oxazepane core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its structural flexibility and ability to engage with a variety of biological targets have led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel oxazepane derivatives, with a focus on data presentation, detailed experimental protocols, and visualization of key concepts.

Synthetic Strategies for Oxazepane Ring Construction

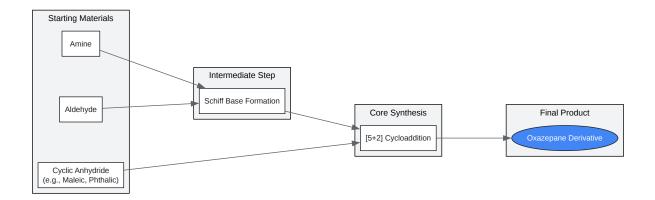
The synthesis of the oxazepane ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control. Key methodologies include cycloaddition reactions, multi-component reactions (MCRs), and ring expansion strategies.

A prevalent and versatile method involves the [5+2] cycloaddition reaction between Schiff bases and various anhydrides, such as maleic, phthalic, or succinic anhydride.[1][2][3] This approach allows for the straightforward construction of the 1,3-oxazepine-4,7-dione core. Another notable strategy is the one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide, which efficiently yields structurally complex



oxazepine-quinazolinone bis-heterocyclic scaffolds.[4] Furthermore, the use of N-propargylamines as versatile building blocks has emerged as a powerful route to 1,4-oxazepane and 1,4-diazepane derivatives, valued for its high atom economy and shorter synthetic pathways.[5]

The logical workflow for a common synthetic approach, the cycloaddition of Schiff bases with anhydrides, is depicted below.



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Caption: General workflow for the synthesis of oxazepane derivatives via Schiff base formation and subsequent cycloaddition.

Biological Activities and Structure-Activity Relationships

Oxazepane derivatives have demonstrated a remarkable range of biological activities, underscoring their potential as therapeutic agents. These activities include applications in neuroscience, infectious diseases, and oncology.







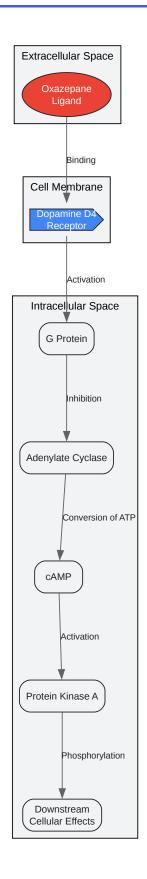
Dopamine D4 Receptor Ligands: A significant area of investigation has been the development of 2,4-disubstituted 1,4-oxazepanes as selective ligands for the dopamine D₄ receptor.[6][7] These compounds hold promise as potential antipsychotics with a reduced risk of extrapyramidal side effects. Structure-activity relationship (SAR) studies have revealed that the nature and substitution pattern of aromatic rings, as well as the size of the oxazepane ring itself, are crucial for high affinity and selectivity.[6][7]

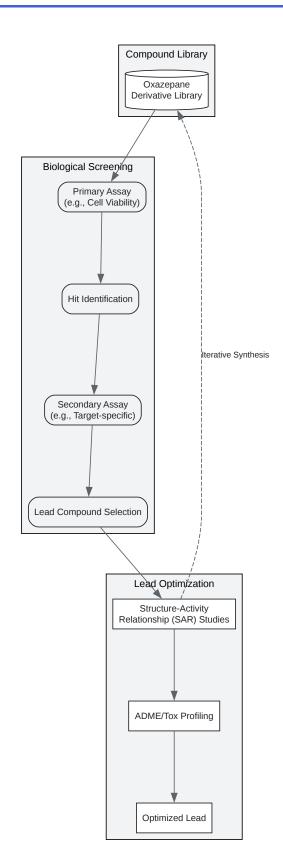
Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of oxazepane derivatives with notable antibacterial and antifungal properties.[1][2][8][9] For instance, certain 1,3-oxazepane-4,7-diones have shown efficacy against both Gram-positive and Gram-negative bacteria.[1] The antimicrobial activity is often influenced by the specific substituents on the oxazepane core.

Anticancer Potential: More recently, 1,5-dihydrobenzo[e][6][10]oxazepin-2(3H)-ones have been identified as inducers of differentiation in acute myeloid leukemia (AML) cells in vitro.[11][12] [13] Preliminary SAR studies have highlighted the importance of specific substitutions at the N-1 and 8-positions of the benzo-fused oxazepinone scaffold for potent differentiation activity.[11]

The interaction of a selective oxazepane derivative with the dopamine D₄ receptor, a G protein-coupled receptor (GPCR), can initiate a signaling cascade that modulates neuronal activity. A simplified representation of this pathway is shown below.







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